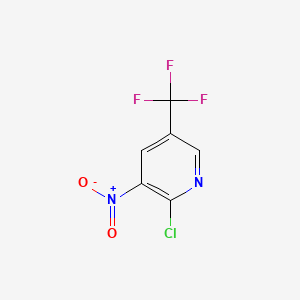

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3N2O2 It is a derivative of pyridine, characterized by the presence of chloro, nitro, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-5-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula . It has a molecular weight of 226.54 g/mol . This compound is a life science product that may be available in bulk quantities and can be produced to customer specifications . It can be produced in high and ultra-high purity forms .

Chemical Properties

- IUPAC Name: this compound

- Synonyms: this compound; 2-Chloro-5-(Trifluoromethyl)-3-Nitropyridine; 6-Chloro-5-Nitro-Alpha,Alpha,Alpha-Trifluoro-3-Picoline; Pyridine, 2-Chloro-3-Nitro-5-(Trifluoromethyl)-

- Appearance: Colorless to pale yellow liquid

- Melting Point: 235 °C

- Boiling Point: 242.3 °C at 760 mmHg

- Density: 1.618 g/cm3

- Flash Point: 100.3 °C

Safety Information

- Signal Word: Warning

- Hazard Statements: H315-H319-H335

- Precautionary Statements: P261-P305 P351 P338

Production

2-chloro-3-trifluoromethylpyridine, a related compound, is useful as an intermediate for medicines and agrochemicals and can be produced by allowing 3-trifluoromethylpyridine N-oxide to react with a chlorinating agent . It can be produced at a high production rate and in high yield .

Applications

While the search results do not explicitly detail the applications of this compound, they provide some clues:

- Life Science Research: It is one of numerous organic compounds for life science products .

- Intermediate for Medicines and Agrochemicals: It is related to 2-chloro-3-trifluoromethylpyridine, which is used as an intermediate for medicines and agrochemicals .

- Cell Biology: It has applications in cell biology and cell culture .

Wirkmechanismus

The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: Contains an iodine atom instead of a nitro group, leading to different reactivity and applications.

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid:

Uniqueness

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in various applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications .

Biologische Aktivität

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is a compound of interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, including pharmacological effects, toxicological profiles, and potential applications based on existing research.

The compound has the following chemical structure:

- Chemical Formula : C7H3ClF3N2O2

- Molecular Weight : 239.56 g/mol

Antimicrobial Properties

Research indicates that compounds containing a trifluoromethyl group, such as this compound, exhibit significant antimicrobial activity. The trifluoromethyl group enhances lipophilicity and alters electron density, which can improve interaction with biological targets. A study highlighted that derivatives of pyridine with similar functional groups have shown efficacy against various bacterial strains and fungi .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that derivatives of pyridine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the presence of the nitro group is believed to play a crucial role in enhancing cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Toxicity | Toxic if swallowed; GHS Hazard H301 |

Toxicological Profile

The toxicological data for this compound indicate that it is hazardous if ingested. The GHS hazard statement categorizes it as toxic (H301), emphasizing the need for caution in handling .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. The trifluoromethyl group significantly influences the compound's biological activity by enhancing its ability to penetrate biological membranes and interact with target enzymes or receptors.

Case Study: SAR Analysis

A comparative analysis of similar compounds revealed that those with a trifluoromethyl substituent showed increased potency in inhibiting specific enzymes involved in cancer pathways. For instance, modifications to the pyridine ring structure led to variations in activity against specific cancer cell lines, indicating the importance of structural optimization .

Q & A

Q. Basic: What are the established synthetic routes for 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine, and what reaction conditions are critical for yield optimization?

Methodological Answer:

The compound can be synthesized via multi-step halogenation and nitration processes. A common approach involves starting with β-picoline (3-methylpyridine), which undergoes high-temperature catalytic vapor-phase chlorination to introduce chlorine and trifluoromethyl groups. For example, in related compounds like 2-chloro-5-(trifluoromethyl)pyridine, chlorination and halogen exchange are performed under controlled temperatures (e.g., 150–200°C) using catalysts like iron(III) chloride . Subsequent nitration typically employs mixed nitric-sulfuric acid at low temperatures (0–5°C) to prevent over-nitration. Key optimization factors include:

- Catalyst selection (e.g., FeCl₃ for regioselective chlorination).

- Temperature control to minimize side reactions (e.g., dehalogenation).

- Purification via fractional distillation or column chromatography .

Q. Basic: What analytical methods are recommended for characterizing purity and structural confirmation of this compound?

Methodological Answer:

- Gas Chromatography (GC): Used to determine purity (≥98.0% by GC) and detect volatile impurities .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and ¹⁹F NMR confirm regiochemistry (e.g., distinguishing chloro, nitro, and trifluoromethyl groups). Chemical shifts for trifluoromethyl groups typically appear at ~δ 120–125 ppm in ¹⁹F NMR.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 227.54) .

- Melting Point (MP): Reported as a liquid at room temperature; differential scanning calorimetry (DSC) may assess thermal stability .

Q. Advanced: How can nucleophilic substitution at the chlorine position be optimized for synthesizing derivatives?

Methodological Answer:

The chlorine atom at the 2-position is highly reactive due to electron-withdrawing effects from the nitro and trifluoromethyl groups. To optimize substitution:

- Nucleophile Selection: Use strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) under inert atmospheres.

- Catalysis: Copper(I) iodide or palladium catalysts enhance reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Temperature: Reactions often proceed at 80–120°C for 12–24 hours.

- Work-Up: Quench with aqueous NH₄Cl and extract with ethyl acetate to isolate products .

Q. Advanced: What role does this compound play in advanced analytical techniques like MALDI imaging?

Methodological Answer:

Derivatives of nitro-trifluoromethylpyridines, such as 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP), serve as novel matrices in MALDI mass spectrometry imaging (MALDI-MSI). HNTP enhances metabolite detection due to:

- Strong UV absorption for efficient laser desorption.

- Low background interference (< m/z 500), enabling high-resolution imaging of endogenous metabolites (e.g., lipids, amino acids).

- Crystallization uniformity (µm-scale crystals), improving spatial resolution in tissue sections.

In rat liver and brain studies, HNTP detected 185 and 152 metabolites, respectively, outperforming traditional matrices like DHB .

Q. Advanced: What biological targets or pathways are associated with derivatives of this compound?

Methodological Answer:

Derivatives are explored for interactions with:

- Enzyme Inhibition: Trifluoromethylpyridines inhibit kinases (e.g., EGFR) and cytochrome P450 enzymes via halogen-π interactions.

- Antimicrobial Activity: Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) against bacterial pathogens.

- Neurological Targets: Azetidine-containing analogs (e.g., 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) modulate GABA receptors in neuroinflammation models .

Methodology: - In vitro assays (e.g., MIC testing for antimicrobial activity).

- Molecular docking to predict binding affinities.

- Metabolomic profiling to assess ROS generation .

Q. Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl group at the 5-position exerts strong electron-withdrawing effects, activating the pyridine ring for electrophilic substitution. However, steric hindrance from the nitro group at the 3-position can limit accessibility. Key considerations:

- Suzuki-Miyaura Coupling: Use bulky palladium ligands (e.g., SPhos) to mitigate steric effects.

- Sonogashira Coupling: Optimize base (e.g., Et₃N) to deprotonate terminal alkynes without degrading the nitro group.

- Computational Modeling: DFT calculations predict regioselectivity and transition-state energies .

Eigenschaften

IUPAC Name |

2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPIKFKCAJGTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406103 | |

| Record name | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72587-15-6 | |

| Record name | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.